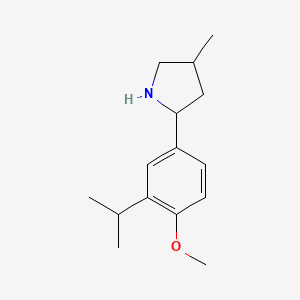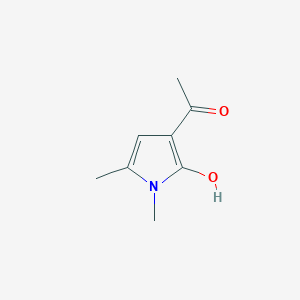
N,N,N-Triethyldecan-1-aminium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyldecan-1-aminium phosphate: is an organic compound with the molecular formula C16H36NO4P . It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyldecan-1-aminium phosphate typically involves the quaternization of decylamine with triethyl phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Decylamine+Triethyl phosphate→N,N,N-Triethyldecan-1-aminium phosphate
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The product is then purified through various techniques, including crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N-Triethyldecan-1-aminium phosphate can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxides.
Reduction: This compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions, where one of the organic groups attached to the nitrogen atom is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted ammonium salts.
Scientific Research Applications
Chemistry: N,N,N-Triethyldecan-1-aminium phosphate is used as a surfactant in chemical reactions to enhance the solubility of reactants and stabilize emulsions. It is also employed in the synthesis of other quaternary ammonium compounds.
Biology: In biological research, this compound is used as a detergent to solubilize membrane proteins and other hydrophobic molecules. It helps in the isolation and purification of proteins for further analysis.
Medicine: this compound has potential applications in drug delivery systems. Its surfactant properties can be utilized to enhance the bioavailability of hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents. Its ability to reduce surface tension makes it valuable in various formulations.
Mechanism of Action
The mechanism of action of N,N,N-Triethyldecan-1-aminium phosphate primarily involves its surfactant properties. The positively charged nitrogen atom interacts with negatively charged surfaces, reducing surface tension and stabilizing emulsions. This interaction facilitates the solubilization of hydrophobic molecules and enhances the efficiency of chemical reactions.
Comparison with Similar Compounds
- N,N,N-Triethyldodecan-1-aminium phosphate
- N,N,N-Trimethyldecan-1-aminium phosphate
- N,N,N-Triethylhexan-1-aminium phosphate
Comparison:
- N,N,N-Triethyldodecan-1-aminium phosphate: Similar in structure but with a longer carbon chain, leading to different solubility and surfactant properties.
- N,N,N-Trimethyldecan-1-aminium phosphate: Contains methyl groups instead of ethyl groups, affecting its reactivity and interaction with other molecules.
- N,N,N-Triethylhexan-1-aminium phosphate: Has a shorter carbon chain, resulting in different physical and chemical properties.
N,N,N-Triethyldecan-1-aminium phosphate stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
Molecular Formula |
C48H108N3O4P |
|---|---|
Molecular Weight |
822.4 g/mol |
IUPAC Name |
decyl(triethyl)azanium;phosphate |
InChI |
InChI=1S/3C16H36N.H3O4P/c3*1-5-9-10-11-12-13-14-15-16-17(6-2,7-3)8-4;1-5(2,3)4/h3*5-16H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI Key |
SWHMVAAOBKKNSR-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCC[N+](CC)(CC)CC.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)

![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

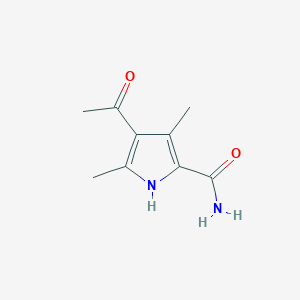
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)

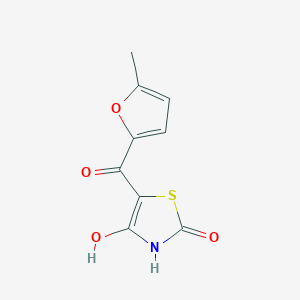
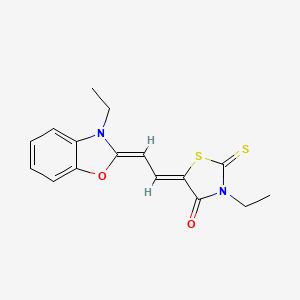
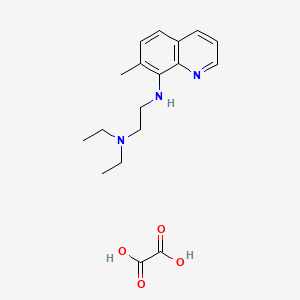
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
